4-chloro-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
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Overview
Description
4-chloro-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted benzamide group, a dimethoxyphenyl group, and a dioxido-dihydrothiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzoyl chloride, 2,4-dimethoxyaniline, and 2,3-dihydrothiophene-1,1-dioxide. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include steps such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution could result in a variety of functionalized benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure may make it a valuable building block for designing new materials or pharmaceuticals.
Biology
In biological research, the compound might be studied for its potential biological activity. It could be tested for antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, if the compound exhibits significant biological activity, it could be developed into a therapeutic agent. Its efficacy and safety would need to be thoroughly evaluated through preclinical and clinical studies.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzamides, thiophene derivatives, and chloro-substituted aromatic compounds. Examples include:
- 4-chlorobenzamide
- 2,4-dimethoxybenzamide
- 2,3-dihydrothiophene-1,1-dioxide derivatives
Uniqueness
The uniqueness of 4-chloro-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide lies in its combination of functional groups, which may confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C19H18ClNO5S |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
4-chloro-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
InChI |
InChI=1S/C19H18ClNO5S/c1-25-16-7-8-17(18(11-16)26-2)21(15-9-10-27(23,24)12-15)19(22)13-3-5-14(20)6-4-13/h3-11,15H,12H2,1-2H3 |
InChI Key |
QIYPFBVGFRFCCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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